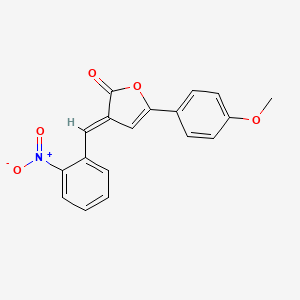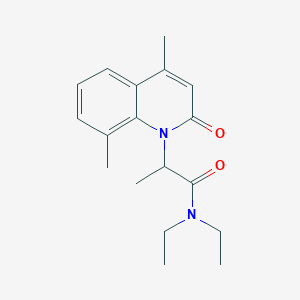![molecular formula C14H19NO3 B4893661 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine, also known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances. It is structurally related to MDA (3,4-methylenedioxyamphetamine) and MDMA (3,4-methylenedioxymethamphetamine), which are known for their psychoactive effects. MDBP has gained attention in recent years due to its potential therapeutic applications and its ability to modulate the activity of neurotransmitters in the brain.
Wirkmechanismus
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine acts as a serotonin and dopamine receptor agonist, which means that it binds to these receptors and activates them. This leads to an increase in the levels of these neurotransmitters in the brain, which are associated with feelings of pleasure, mood regulation, and cognitive function. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine also inhibits the reuptake of these neurotransmitters, which prolongs their activity in the brain.
Biochemical and Physiological Effects
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and altered levels of various neurotransmitters in the brain. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has also been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential use in the treatment of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter systems in the brain are well-characterized. However, there are also some limitations to its use. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine is a psychoactive substance, which means that it has the potential to produce unwanted effects on behavior and cognition in animal models. Additionally, its effects on neurotransmitter systems in the brain may not translate directly to humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine. One potential area of study is its use as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. Another area of study is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to better understand the mechanisms underlying the effects of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine and to determine its safety and efficacy in humans.
Synthesemethoden
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of piperidine with 7-methoxy-1,3-benzodioxole-5-carbaldehyde, followed by reduction with sodium borohydride. The final product is purified through chromatography and characterized using various analytical techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has been studied for its potential therapeutic applications, particularly in the treatment of various psychiatric disorders. It has been shown to modulate the activity of serotonin and dopamine receptors in the brain, which are implicated in the pathophysiology of mood disorders such as depression and anxiety. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal models.
Eigenschaften
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-16-12-7-11(8-13-14(12)18-10-17-13)9-15-5-3-2-4-6-15/h7-8H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIUATSYIMJHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)




